6-Chloropyridine-2,5-diol is a chemical compound that belongs to the class of chlorinated pyridine derivatives. This compound is characterized by the presence of hydroxyl groups at the 2 and 5 positions on the pyridine ring, along with a chlorine atom at the 6 position. The molecular formula of 6-Chloropyridine-2,5-diol is C5H4ClNO2, indicating it contains five carbon atoms, four hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. This compound is notable for its potential applications in pharmaceuticals and organic synthesis.
6-Chloropyridine-2,5-diol can be synthesized through various methods involving chlorination and hydroxylation of pyridine derivatives. It is classified as a halogenated heterocyclic compound due to the presence of a chlorine atom in its structure. The compound can be sourced from chemical suppliers or synthesized in laboratory settings.
The synthesis of 6-Chloropyridine-2,5-diol typically involves two main steps: chlorination and hydroxylation.
C1=C(NC=C(C1=O)O)Cl
6-Chloropyridine-2,5-diol participates in various chemical reactions due to its functional groups:
The mechanism of action for reactions involving 6-Chloropyridine-2,5-diol typically involves nucleophilic attack at the electrophilic sites on the pyridine ring:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly used to characterize this compound.
6-Chloropyridine-2,5-diol has several scientific uses:
The systematic name 6-chloro-1H-pyridine-2,5-dione (IUPAC) reflects the dominant tautomeric form in solution, while alternative representations include 6-chloro-2,5-dihydroxypyridine and 6-chloropyridine-2,5(1H,4H)-dione. This compound belongs to the halogenated dihydroxypyridine subclass, characterized by:
Table 1: Structural Comparison of Chlorinated Pyridinols
Compound | Molecular Formula | Substitution Pattern | Tautomeric Preference |
---|---|---|---|
6-Chloropyridine-2,5-diol | C₅H₄ClNO₂ | Cl (C6), OH (C2, C5) | Diketo (6-chloro-2,5-pyridinedione) |
6-Chloropyridine-2,4-diol | C₅H₄ClNO₂ | Cl (C6), OH (C2, C4) | Keto-enol mixture |
4-Chloropyridine-2,5-diol | C₅H₄ClNO₂ | Cl (C4), OH (C2, C5) | Enol-dominated |
Table 2: Core Spectroscopic Identifiers
Descriptor | Value | Source |
---|---|---|
Canonical SMILES | C1=CC(=O)NC(=C1O)Cl | [1] |
InChI Key | OBYLKZGUWIKONV-UHFFFAOYSA-N | [1] |
Molecular Weight | 145.54 g/mol | [1] |
Early synthetic routes to chloropyridinols relied on direct halogenation of pyridinols or hydrolysis of polychloropyridines—methods plagued by regiocontrol issues and harsh conditions. The 1980s saw advances via transition-metal-catalyzed functionalization, enabling selective C-H activation at C6. A pivotal innovation emerged from ozonolysis methodologies, where intermediates like (1,4-Dioxaspiro[4.5]dec-7-en-8-yloxy)trimethylsilane served as precursors to aldehyde-acids convertible to pyridinols [8].
Contemporary strategies emphasize atom-economy and catalytic regioselectivity:
Table 3: Evolution of Synthetic Approaches
Era | Methodology | Limitations | Advancements |
---|---|---|---|
Pre-1980s | Electrophilic Halogenation | Low regioselectivity, side products | Simple starting materials |
1980s–2000s | Metal-Catalyzed Cross-Coupling | Catalyst cost, functional group intolerance | Improved C-Cl fidelity |
2010s–Present | Biocatalysis/Photoredox | Substrate specificity | >90% regioselectivity, green chemistry |
6-Chloropyridine-2,5-diol embodies the pharmacophore duality critical in drug design: the pyridone moiety enables metal coordination and hydrogen bonding, while the C6 chlorine enhances membrane permeability and modulates electron distribution. These features align with >60% of FDA-approved small-molecule therapeutics containing nitrogen heterocycles [6]. Key applications include:
Table 4: Therapeutic Targets of Pyridine-Based Heterocycles
Biological Target | Example Drug | Structural Feature | Clinical Use |
---|---|---|---|
Anaplastic Lymphoma Kinase (ALK) | Lorlatinib | Chloropyridine core | Non-small cell lung cancer |
EGFR/HER2 | Neratinib | Pyridone derivative | Breast cancer |
FLT3 | Midostaurin | Functionalized pyridine | Acute myeloid leukemia |
Emerging methodologies leverage this scaffold in direct-to-biology platforms, combining automated nano-scale synthesis with phenotypic screening to identify E3 ligase modulators and proteolysis-targeting chimeras (PROTACs). The molecule's balanced logP (predicted ~1.2) and molecular weight (~145 g/mol) align with Lipinski's Rule of Five, enhancing drug-likeness potential despite known exceptions among bioactive heterocycles [3] [6].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: